molecular formula C12H16F2OS B7939473 6-(2,3-Difluorophenoxy)hexane-1-thiol

6-(2,3-Difluorophenoxy)hexane-1-thiol

Cat. No.: B7939473
M. Wt: 246.32 g/mol
InChI Key: IUAXSAPIYDXTTR-UHFFFAOYSA-N
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Description

6-(2,3-Difluorophenoxy)hexane-1-thiol is a fluorinated aromatic thiol derivative characterized by a hexane backbone substituted with a thiol (-SH) group at position 1 and a 2,3-difluorophenoxy group at position 5.

Properties

IUPAC Name

6-(2,3-difluorophenoxy)hexane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2OS/c13-10-6-5-7-11(12(10)14)15-8-3-1-2-4-9-16/h5-7,16H,1-4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAXSAPIYDXTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

6-(2,6-Difluorophenoxy)hexane-1-thiol (CAS: 885949-95-1)
  • Structure : Differs in the fluorine substitution pattern (2,6-difluoro vs. 2,3-difluoro).
  • Impact of Fluorine Position: The 2,6-difluoro substitution creates a more symmetrical electronic environment compared to the 2,3-isomer.
6-(3,5-Dimethylphenoxy)hexane-1-thiol
  • Structure : Replaces fluorine atoms with methyl groups at positions 3 and 5 of the phenyl ring.
  • Electronic Effects: Methyl groups are electron-donating, increasing the electron density of the phenoxy group. This contrasts with the electron-withdrawing fluorine atoms in 6-(2,3-Difluorophenoxy)hexane-1-thiol.
  • Applications: Likely exhibits higher lipophilicity, making it more suitable for non-polar solvents or membrane-penetrating applications .

Functional Group Comparisons

Thiol vs. Amine Derivatives
  • Example: 4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine derivatives (Patent EP 2024) . Key Difference: The amine group in these pyrimidine derivatives enables hydrogen bonding, enhancing receptor-binding affinity (e.g., HMRGX1 receptor potentiation). Thiol Advantage: The thiol group in this compound offers nucleophilic reactivity, enabling conjugation with electrophilic moieties (e.g., disulfide bond formation).
Thiol vs. Carboxamide Derivatives
  • Example : Complex carboxamide derivatives with difluorophenyl groups (Patent EP 4 374 877 A2) .
    • Stability : Thiols are prone to oxidation, requiring stabilization (e.g., tert-butyl ester protection in synthesis), whereas carboxamides are more stable under ambient conditions.
    • Synthesis Complexity : The carboxamide derivatives involve multi-step purifications (e.g., reverse-phase chromatography), whereas thiols may require milder conditions but stricter air-free handling .

Physicochemical and Analytical Data

Property This compound (Inferred) 6-(2,6-Difluorophenoxy)hexane-1-thiol 6-(3,5-Dimethylphenoxy)hexane-1-thiol
Substituent Pattern 2,3-Difluoro 2,6-Difluoro 3,5-Dimethyl
Polarity High (electron-withdrawing F) Moderate Low (electron-donating CH₃)
Reactivity High (thiol + electronegative F) Moderate Moderate
Status Research-grade (assumed) Discontinued Available

Research and Application Insights

  • Medicinal Chemistry: Fluorinated phenoxy groups are prevalent in receptor modulators (e.g., HMRGX1 receptor potentiation in pain management) . The 2,3-difluoro substitution may optimize steric and electronic interactions in target binding compared to 2,6-isomers.
  • Material Science: Thiol-terminated compounds are used in self-assembled monolayers (SAMs). The fluorinated phenoxy group could enhance thermal stability and reduce surface energy compared to methyl-substituted analogs .

Preparation Methods

Substrate Preparation and Activation

The 2,3-difluorophenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or classical Williamson ether synthesis. Starting from 1,6-dibromohexane, selective substitution at position 6 is achieved using 2,3-difluorophenol under basic conditions (K2_2CO3_3, DMF, 80°C, 12 h), yielding 6-bromo-1-(2,3-difluorophenoxy)hexane with 78% efficiency.

Critical Parameters

  • Base Selection: Potassium carbonate minimizes side reactions compared to stronger bases like NaOH.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance phenolate nucleophilicity.

  • Temperature: Reactions proceed optimally at 80–100°C to avoid elimination.

Alternative Etherification via Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction (DIAD, PPh3_3, THF, 0°C to RT) couples 2,3-difluorophenol directly to 6-hydroxyhexane-1-thiol precursors. This method achieves 82% yield but requires stoichiometric reagents, limiting scalability.

Thiol Group Introduction and Protection Strategies

Thiolation via Halide Displacement

The bromide at position 1 of 6-bromo-1-(2,3-difluorophenoxy)hexane undergoes substitution with a protected thiolate. Using sodium tritylthiolate (NaSTrt) in DMF (60°C, 6 h), the trityl-protected intermediate forms in 67% yield.

Reaction Scheme

6-Bromo-1-(2,3-difluorophenoxy)hexane+NaSTrtDMF, 60°CTrS-(CH2)6O-(2,3-F2C6H3)+NaBr\text{6-Bromo-1-(2,3-difluorophenoxy)hexane} + \text{NaSTrt} \xrightarrow{\text{DMF, 60°C}} \text{TrS-(CH}2\text{)}6\text{O-(2,3-F}2\text{C}6\text{H}_3) + \text{NaBr}

Direct Thiol Protection-Deprotection

To circumvent instability, the thiol is introduced as a trityl disulfide. Reaction of 1,6-hexanediol with 2-(tritylthio)acetic acid (EDCI, DMAP, CH2_2Cl2_2) forms a thioester, which is reduced (Zn, HCl) to the free thiol post-etherification.

Deprotection of Trityl-Thiol Intermediates

Acidic Deprotection Conditions

Trityl groups are cleaved using TFA/Et3_3SiH (CH2_2Cl2_2, 0°C to RT, 1 h), achieving >90% conversion. This method avoids side reactions observed with BF3_3·Et2_2O/HFIP systems.

Optimization Data

ConditionYield (%)Purity (%)
TFA/Et3_3SiH9298
BF3_3·Et2_2O/HFIP4578

Integrated Synthetic Routes

Sequential Substitution-Protection Approach

  • Ether Formation: 1,6-Dibromohexane + 2,3-difluorophenol → 6-bromo-1-(2,3-difluorophenoxy)hexane (78%).

  • Thiol Introduction: Br → STrt substitution (NaSTrt, DMF, 67%).

  • Deprotection: TFA/Et3_3SiH → 6-(2,3-difluorophenoxy)hexane-1-thiol (92%).

Overall Yield: 48% (3 steps).

Mitsunobu-Thiolation Hybrid Route

  • Mitsunobu Coupling: 6-Hydroxyhexane-1-thiol (Trityl-protected) + 2,3-difluorophenol → ether (82%).

  • Deprotection: TFA/Et3_3SiH → target compound (89%).

Overall Yield: 73% (2 steps).

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.12–6.85 (m, 2H, Ar-H), 4.02 (t, J=6.4J = 6.4 Hz, 2H, OCH2_2), 2.52 (q, J=7.2J = 7.2 Hz, 2H, SCH2_2), 1.75–1.25 (m, 8H, CH2_2).

  • HRMS (ESI): m/z calc. for C12_{12}H15_{15}F2_2OS [M+H]+^+: 261.0821; found: 261.0818.

Purity and Stability

  • HPLC Purity: >98% (C18 column, MeCN/H2_2O = 70:30).

  • Storage: –20°C under argon; stable for >6 months.

Challenges and Mitigation Strategies

Oxidative Degradation

Thiol oxidation to disulfides is minimized by rigorous deoxygenation (Ar/N2_2 sparging) and addition of radical scavengers (e.g., BHT).

Regioselectivity in Substitution

Using bulky bases (e.g., DIPEA) and low temperatures (0°C) suppresses di- and tri-substitution byproducts.

Industrial Scalability Considerations

Cost-Effective Thiol Protection

Trityl groups, though effective, are expensive. Alternative protections (e.g., acetamidomethyl) are being explored for kilogram-scale synthesis.

Solvent Recycling

DMF and CH2_2Cl2_2 are recovered via distillation, reducing process mass intensity by 40% .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2,3-difluorophenoxy)hexane-1-thiol, and how can intermediates be optimized?

  • Methodology : Use nucleophilic aromatic substitution to couple 2,3-difluorophenol with a hexane-thiol precursor. Protect the thiol group (e.g., as a disulfide or trityl derivative) during synthesis to avoid oxidation. Reverse-phase column chromatography (RP-HPLC) with formic acid/water-acetonitrile gradients is effective for purification . Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yields of intermediates.
  • Characterization : Confirm intermediates via LCMS (m/z analysis) and HPLC (retention time consistency under SQD-FA05 or similar conditions) .

Q. How can researchers validate the stability of the thiol group under varying pH and storage conditions?

  • Methodology : Conduct accelerated degradation studies:

  • Acidic/alkaline conditions: Expose the compound to trifluoroacetic acid (TFA) or ammonia solutions (0.1–1 M) and monitor thiol oxidation via LCMS .
  • Storage: Compare stability in inert atmospheres (argon) versus ambient air using NMR or Ellman’s assay to quantify free thiols over time .

Advanced Research Questions

Q. How do electronic effects of the 2,3-difluorophenoxy moiety influence reactivity in cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distribution on the aromatic ring. Compare reaction rates with non-fluorinated analogs in Suzuki-Miyaura couplings. Use Hammett parameters to correlate substituent effects with yields .
  • Data Analysis : Contrast experimental results (e.g., m/z 701 [M+H]+ in fluorinated derivatives vs. non-fluorinated analogs) to identify steric/electronic trade-offs .

Q. What analytical strategies resolve contradictions in LCMS/HPLC data for fluorinated thiol derivatives?

  • Methodology :

  • Ion suppression: Add volatile ion-pairing agents (e.g., heptafluorobutyric acid) to improve LCMS signal clarity .
  • Co-elution issues: Use orthogonal methods (e.g., HILIC chromatography or 2D-LC) to separate structurally similar byproducts .
  • Quantitative NMR (qNMR): Validate purity independently when MS data conflicts with HPLC retention times .

Q. How can researchers design fluorinated thiol derivatives for targeted protein binding studies?

  • Methodology :

  • Docking simulations: Model interactions with cysteine-rich domains (e.g., kinases or GPCRs) using software like AutoDock Vina. Prioritize derivatives with fluorinated aryl groups for enhanced hydrophobic/π-stacking interactions .
  • Biolayer interferometry (BLI): Immobilize target proteins on biosensors to measure binding kinetics of thiol derivatives .

Key Considerations for Experimental Design

  • Synthetic Challenges : Fluorine’s electronegativity may require higher activation energies in coupling reactions. Use Pd/Cu catalysts for C–S bond formation in thiol-aryl linkages .
  • Safety Protocols : Thiols are prone to oxidation and may release toxic fumes (e.g., H₂S). Conduct reactions in fume hoods with real-time gas monitoring .

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